1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a trifluoromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds under mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Mechanism of Action
The mechanism of action of 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity. The piperidine ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and hydroxychloroquine, which are known for their antimalarial and anti-inflammatory properties. Compared to these compounds, 1-(8-(2-Oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to the presence of the trifluoromethoxyphenyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[8-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O4/c25-24(26,27)35-18-7-5-17(6-8-18)29-21(32)14-34-19-3-1-2-15-4-9-20(30-22(15)19)31-12-10-16(11-13-31)23(28)33/h1-9,16H,10-14H2,(H2,28,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQXCHANBTXGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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